Cas no 2375258-74-3 (1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid)

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid is a bicyclic organic compound featuring both a tetrahydro-naphthalene core and an epoxide functional group, with a carboxylic acid substituent at the 6-position. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The epoxide moiety offers potential for ring-opening reactions, while the carboxylic acid group enables further derivatization. Its rigid fused-ring system may contribute to stereoselective synthesis. The compound’s stability and functional group compatibility make it a useful building block for complex molecular architectures. Proper handling requires consideration of its reactivity profile.
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid structure
2375258-74-3 structure
商品名:1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid
CAS番号:2375258-74-3
MF:C11H10O3
メガワット:190.195303440094
CID:6035950

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid
    • インチ: 1S/C11H10O3/c12-11(13)6-1-2-7-8(5-6)10-4-3-9(7)14-10/h1-2,5,9-10H,3-4H2,(H,12,13)
    • InChIKey: IIKGZUBMDQYFBQ-UHFFFAOYSA-N
    • ほほえんだ: C12OC(C3=C1C=CC(C(O)=O)=C3)CC2

じっけんとくせい

  • 密度みつど: 1.372±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 363.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 4.37±0.20(Predicted)

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7425765-5.0g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95.0%
5.0g
$3935.0 2025-03-11
Enamine
EN300-7425765-10.0g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95.0%
10.0g
$5837.0 2025-03-11
Enamine
EN300-7425765-0.05g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95.0%
0.05g
$315.0 2025-03-11
Aaron
AR0286PX-1g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95%
1g
$1891.00 2025-02-15
1PlusChem
1P0286HL-50mg
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95%
50mg
$452.00 2024-05-23
1PlusChem
1P0286HL-500mg
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95%
500mg
$1370.00 2024-05-23
Aaron
AR0286PX-50mg
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95%
50mg
$459.00 2025-02-15
1PlusChem
1P0286HL-2.5g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95%
2.5g
$3350.00 2024-05-23
Enamine
EN300-7425765-1.0g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95.0%
1.0g
$1357.0 2025-03-11
Enamine
EN300-7425765-2.5g
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid
2375258-74-3 95.0%
2.5g
$2660.0 2025-03-11

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 関連文献

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acidに関する追加情報

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid (CAS No. 2375258-74-3): A Key Intermediate in Modern Pharmaceutical Synthesis

The compound 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid, identified by its CAS number 2375258-74-3, represents a significant intermediate in the realm of pharmaceutical chemistry. Its unique structural framework, featuring a naphthalene core modified by a tetrahydropyranone ring and a carboxylic acid substituent at the 6-position, makes it a versatile building block for synthesizing complex bioactive molecules.

This compound has garnered considerable attention in recent years due to its utility in constructing pharmacophores that exhibit diverse biological activities. The presence of both the epoxide and carboxylic acid functionalities allows for facile chemical modifications through nucleophilic ring-opening reactions or esterification processes, respectively. Such versatility is particularly valuable in drug discovery pipelines where rapid and modular synthesis of analogues is essential.

In the context of modern medicinal chemistry, 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid has been employed in the development of novel therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have shown promise as inhibitors of enzymes involved in inflammatory pathways. The naphthalene moiety often serves as a rigid pharmacophore that enhances binding affinity to biological targets, while the tetrahydropyranone ring introduces conformational flexibility—a critical factor in optimizing drug-like properties such as solubility and metabolic stability.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Catalytic epoxidation strategies have enabled efficient access to 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid, allowing for scalable production suitable for industrial applications. Additionally, green chemistry approaches have been explored to minimize waste and improve sustainability in its synthesis. These innovations align with broader industry trends toward environmentally conscious manufacturing processes.

The carboxylic acid group at the 6-position of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid provides numerous synthetic handles for further derivatization. Esterification with various alcohols yields corresponding esters that can be further functionalized or used directly as prodrugs to enhance bioavailability. Similarly, amidation with amines produces amides—another common motif in drug design that improves hydrophilicity and target binding interactions.

From a mechanistic perspective, the epoxide ring undergoes stereoselective opening under controlled conditions. This property has been leveraged to synthesize enantiomerically pure intermediates for chiral drugs where stereochemistry dictates efficacy and safety profiles. Such applications underscore the compound's significance not only as a raw material but also as a strategic tool for achieving high enantiomeric purity in pharmaceutical synthesis.

The integration of computational chemistry has accelerated the utilization of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid in drug discovery initiatives. Molecular modeling studies predict its interaction with biological targets such as kinases and proteases by simulating binding poses and affinity predictions. These virtual screening approaches complement experimental efforts by prioritizing promising derivatives for synthesis and testing—a synergy that expedites the development cycle.

In conclusion,1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid (CAS No. 2375258-74-3) stands as a cornerstone intermediate with far-reaching implications in pharmaceutical innovation. Its structural features enable diverse synthetic pathways toward bioactive molecules while accommodating modern demands for efficiency and sustainability. As research continues to uncover new therapeutic applications derived from this scaffold—particularly through interdisciplinary collaborations between organic chemists and biologists—its relevance is poised to grow even further within the global pharmaceutical landscape.

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